molecular formula C7H6F3NO B2452522 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one CAS No. 2361683-73-8

5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one

Cat. No.: B2452522
CAS No.: 2361683-73-8
M. Wt: 177.126
InChI Key: DBALAAIWERIZPI-UHFFFAOYSA-N
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Description

5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one is a heterocyclic compound that contains a pyridine ring substituted with a trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one typically involves the introduction of the trifluoroethyl group onto the pyridine ring. One common method is the reaction of 2-pyridone with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridinone ring to a dihydropyridine derivative.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield pyridine N-oxide derivatives, while reduction can produce dihydropyridine compounds.

Scientific Research Applications

5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the lipophilicity of the compound, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)pyridine: Similar in structure but with a trifluoromethyl group instead of a trifluoroethyl group.

    2-(2,2,2-Trifluoroethyl)quinoline: Contains a quinoline ring instead of a pyridine ring.

    5-(2,2,2-Trifluoroethyl)pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.

Uniqueness

5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one is unique due to the presence of both the pyridine ring and the trifluoroethyl group, which confer distinct chemical and biological properties. The trifluoroethyl group enhances the compound’s stability and lipophilicity, making it a valuable scaffold in medicinal chemistry and materials science.

Properties

IUPAC Name

5-(2,2,2-trifluoroethyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c8-7(9,10)3-5-1-2-6(12)11-4-5/h1-2,4H,3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBALAAIWERIZPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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